molecular formula C21H23N3O3 B14984837 2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B14984837
M. Wt: 365.4 g/mol
InChI Key: LEMDFMIBZVYTTI-UHFFFAOYSA-N
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Description

2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a dimethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-(3,4-dimethylphenyl)-1,2,5-oxadiazole with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2,3-dimethylphenyl)benzamide
  • 2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 2-butoxy-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Uniqueness

2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the specific arrangement of its functional groups. The presence of the butoxy group and the dimethylphenyl group, along with the oxadiazole ring, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O3/c1-4-5-12-26-18-9-7-6-8-17(18)21(25)22-20-19(23-27-24-20)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25)

InChI Key

LEMDFMIBZVYTTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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